Cas no 844639-57-2 (CAY10471 Racemate)

O CAY10471 Racemate é um composto químico racêmico utilizado em pesquisas farmacológicas e estudos bioquímicos, particularmente como um inibidor seletivo da enzima fosfolipase A2 (PLA2). Sua estrutura molecular permite a interação específica com alvos enzimáticos, proporcionando alta afinidade e estabilidade em condições experimentais. Este composto é valorizado por sua pureza química e reprodutibilidade em ensaios, sendo amplamente empregado em investigações sobre processos inflamatórios e sinalização celular. Sua formulação racêmica oferece versatilidade em estudos comparativos de atividade estereosseletiva, facilitando a análise de mecanismos moleculares. O CAY10471 Racemate é compatível com diversas técnicas analíticas, incluindo HPLC e espectrometria de massa, garantindo resultados confiáveis em ambientes de pesquisa avançada.
CAY10471 Racemate structure
CAY10471 Racemate structure
Product Name:CAY10471 Racemate
N.o CAS:844639-57-2
MF:C21H21FN2O4S
MW:416.465847730637
CID:1824019
PubChem ID:11384493
Update Time:2025-07-15

CAY10471 Racemate Propriedades químicas e físicas

Nomes e Identificadores

    • (+)-3-[[(4-FLUOROPHENYL)SULFONYL]METHYLAMINO]-1,2,3,4-TETRAHYDRO-9H-CARBAZOLE-9-ACETIC ACID
    • TM30089
    • CAY10471 Racemate
    • 3-[[(4-Fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid (ACI)
    • 2-(3-(4-Fluoro-N-methylphenylsulfonamido)-3,4-dihydro-1H-carbazol-9(2H)-yl)acetic acid
    • SCHEMBL16558832
    • 2-(3-((4-fluorophenyl)sulfonyl-methylamino)-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid
    • CAY 10471
    • F449K9EB2G
    • 844639-57-2
    • SR-01000946745-1
    • 627865-18-3
    • NCGC00344391-06
    • 627865-18-3 (rotation +)
    • DB-214791
    • (+)-3-(((4-Fluorophenyl)sulfonyl)methylamino)-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid
    • Q27075746
    • 2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid)
    • [3-(N-methyl-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
    • GTPL1905
    • TM30089 Racemate
    • NCGC00344391-03
    • (3-{[(4-Fluorophenyl)sulfonyl](methyl)amino}-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetic acid
    • 844639-57-2 (racemic)
    • CHEMBL1643768
    • TM-30089
    • HMS3649N22
    • TM 30089
    • SR-01000946745
    • CAY10471 (Racemate)
    • 9H-Carbazole-9-acetic acid,3-[[(4-fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-
    • UNII-F449K9EB2G
    • MLS006010831
    • CAY10471
    • 9H-Carbazole-9-acetic acid, 3-(((4-fluorophenyl)sulfonyl)methylamino)-1,2,3,4-tetrahydro-, (+)-
    • CS-0007735
    • 2-(3-((4-fluoro-N-methylphenyl)sulfonamido)-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetic acid
    • HY-13706
    • 9H-Carbazole-9-acetic acid, 3-[[(4-fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-, (+)-
    • AKOS030530960
    • SMR004701758
    • 2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
    • CAY-10471
    • NCGC00344391-05
    • CAY10471 racemic
    • NCGC00344391-02
    • 3-[[(4-fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid
    • G13430
    • Inchi: 1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)
    • Chave InChI: CANCTKXGRVNXFP-UHFFFAOYSA-N
    • SMILES: O=C(CN1C2CCC(CC=2C2C1=CC=CC=2)N(S(C1C=CC(F)=CC=1)(=O)=O)C)O

Propriedades Computadas

  • Massa Exacta: 416.12060649g/mol
  • Massa monoisotópica: 416.12060649g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 704
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.4
  • Superfície polar topológica: 88Ų

Propriedades Experimentais

  • Ponto de Fusão: 165-173℃ (dichloromethane )

CAY10471 Racemate Informações de segurança

  • Condição de armazenamento:Please store the product under the recommended conditions in the Certificate of Analysis.

CAY10471 Racemate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-0007735-5mg
CAY10471 Racemate
844639-57-2 99.35%
5mg
$90.0 2022-04-26
ChemScence
CS-0007735-10mg
CAY10471 Racemate
844639-57-2 99.35%
10mg
$140.0 2022-04-26
ChemScence
CS-0007735-25mg
CAY10471 Racemate
844639-57-2 99.35%
25mg
$290.0 2022-04-26
TRC
F256365-5mg
3-[[(4-Fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid
844639-57-2
5mg
$ 530.00 2022-06-05
TRC
F256365-10mg
3-[[(4-Fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid
844639-57-2
10mg
$ 880.00 2022-06-05
TRC
F256365-25mg
3-[[(4-Fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid
844639-57-2
25mg
$ 1755.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C877115-5mg
CAY10471 Racemate
844639-57-2 ≥99%
5mg
¥1,128.60 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C877115-10mg
CAY10471 Racemate
844639-57-2 ≥99%
10mg
¥1,846.80 2022-09-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55482-5mg
CAY10471 Racemate
844639-57-2 98%
5mg
¥988.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55482-10mg
CAY10471 Racemate
844639-57-2 98%
10mg
¥1618.00 2023-09-07

CAY10471 Racemate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  15 min, rt
1.3 3 h, rt
2.1 Reagents: Acetic acid Solvents: Ethanol ;  15 min, rt
2.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
2.3 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
3.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

Método de produção 3

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Ethanol ;  15 min, rt
1.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  60 min, rt
1.2 12 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
2.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  15 min, rt
2.3 3 h, rt
3.1 Reagents: Acetic acid Solvents: Ethanol ;  15 min, rt
3.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
3.3 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
4.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

CAY10471 Racemate Raw materials

CAY10471 Racemate Preparation Products

CAY10471 Racemate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:844639-57-2)CAY10471 Racemate
Número da Ordem:A935721
Estado das existências:in Stock
Quantidade:10mg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 15:18
Preço ($):220.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:844639-57-2)CAY10471 Racemate
A935721
Pureza:99%
Quantidade:10mg
Preço ($):220.0
E- mail